1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) is a chemical compound with the molecular formula C5ClF10IO and a molecular weight of 428.39 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a perfluorinated carbon chain, which includes an ether linkage. The unique combination of halogens and perfluorinated segments imparts distinct chemical properties to this compound.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) typically involves the reaction of perfluorinated precursors with halogenating agents. One common synthetic route includes the reaction of perfluorinated alcohols with iodine monochloride (ICl) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing perfluorinated segments into molecules.
Biology: The compound is studied for its potential use in imaging techniques due to its unique fluorine content.
Medicine: Research is ongoing to explore its potential as a contrast agent in medical imaging.
Wirkmechanismus
The mechanism by which 1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both chlorine and iodine atoms allows for selective reactivity, making it a versatile reagent in organic synthesis. The perfluorinated segments provide unique properties such as high electronegativity and chemical inertness, which are exploited in various applications .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) can be compared with other similar compounds such as:
1-Bromo-1-iodoperfluoro(4-methyl-3-oxapentane): Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
1-Chloro-1-fluoroperfluoro(4-methyl-3-oxapentane): Contains fluorine instead of iodine, resulting in different chemical properties.
1-Chloro-1-iodoperfluoro(4-methyl-3-oxabutane): Similar but with a shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of 1-Chloro-1-iodoperfluoro(4-methyl-3-oxapentane) lies in its specific combination of halogens and perfluorinated segments, which imparts distinct reactivity and properties that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
16031-04-2 |
---|---|
Molekularformel |
C5ClF10IO |
Molekulargewicht |
428.39 g/mol |
IUPAC-Name |
2-(2-chloro-1,1,2-trifluoro-2-iodoethoxy)-1,1,1,2,3,3,3-heptafluoropropane |
InChI |
InChI=1S/C5ClF10IO/c6-2(8,17)5(15,16)18-1(7,3(9,10)11)4(12,13)14 |
InChI-Schlüssel |
QQZFVLFYMUODCG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(Cl)I)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.